N,N-diallyl-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-N’-phenylthiourea is an organosulfur compound that belongs to the class of thiourea derivatives It is characterized by the presence of two allyl groups and a phenyl group attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-diallyl-N’-phenylthiourea can be synthesized through the reaction of phenylisothiocyanate with diallylamine. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NCS} + 2 \text{CH}_2\text{CHCH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)N(CH}_2\text{CHCH}_2)_2 ]
Industrial Production Methods: Industrial production of N,N-diallyl-N’-phenylthiourea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Types of Reactions:
Oxidation: N,N-diallyl-N’-phenylthiourea can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiol or amine derivatives.
Substitution: The allyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N,N-diallyl-N’-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diallyl-N’-phenylthiourea involves its interaction with molecular targets such as enzymes or proteins. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The allyl and phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N,N-diallyl-N’-phenylurea: Similar structure but with an oxygen atom instead of sulfur.
N,N-diallyl-N’-methylthiourea: Similar structure but with a methyl group instead of a phenyl group.
N,N-diallyl-N’-phenylselenourea: Similar structure but with a selenium atom instead of sulfur.
Uniqueness: N,N-diallyl-N’-phenylthiourea is unique due to the presence of both allyl and phenyl groups, which provide distinct chemical properties and reactivity. The sulfur atom in the thiourea moiety also contributes to its unique behavior compared to oxygen or selenium analogs.
Properties
IUPAC Name |
3-phenyl-1,1-bis(prop-2-enyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEFAXANMHULEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=S)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357497 |
Source
|
Record name | N,N-diallyl-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92109-75-6 |
Source
|
Record name | N,N-diallyl-N'-phenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-DIALLYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.